molecular formula C27H21F3N6OS B12635169 Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-

Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-

Cat. No.: B12635169
M. Wt: 534.6 g/mol
InChI Key: UZYPTHRNTWOSQQ-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrido[4,3-d]pyrimidin-4(3H)-one core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and pyridinylmethyl groups through nucleophilic substitution reactions.

    Thioether Formation: Incorporation of the thioether linkage using thiol reagents.

    Benzimidazole Synthesis: Formation of the benzimidazole ring through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology and Medicine

    Biological Probes: Use as a probe in biochemical assays to study molecular interactions.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.

    Benzimidazole Derivatives: Compounds with variations in the benzimidazole ring.

Uniqueness

The uniqueness of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H21F3N6OS

Molecular Weight

534.6 g/mol

IUPAC Name

3-phenyl-2-(pyridin-3-ylmethylsulfanyl)-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H21F3N6OS/c28-27(29,30)18-8-9-22-23(13-18)33-25(32-22)35-12-10-21-20(15-35)24(37)36(19-6-2-1-3-7-19)26(34-21)38-16-17-5-4-11-31-14-17/h1-9,11,13-14H,10,12,15-16H2,(H,32,33)

InChI Key

UZYPTHRNTWOSQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CN=CC=C4)C5=NC6=C(N5)C=C(C=C6)C(F)(F)F

Origin of Product

United States

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